molecular formula C15H17N3O2 B1268658 7-Methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 300586-42-9

7-Methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No. B1268658
M. Wt: 271.31 g/mol
InChI Key: HFXUSQVHWHQZJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrido[1,2-a]pyrimidine derivatives, similar to the target compound, involves several steps including condensation, cyclization, and nucleophilic substitution reactions. These processes are crucial for constructing the pyridopyrimidine core and introducing various substituents to the molecular framework. For instance, the condensation of piperidin-1-ylquinoline-3-carbaldehyde with isonicotinic acid hydrazide has been utilized for the synthesis of related compounds (Afzal et al., 2012).

Molecular Structure Analysis

The molecular structure of pyrido[1,2-a]pyrimidine derivatives is characterized by the presence of hydrogen bonds which play a significant role in their crystal packing and stability. These compounds often exhibit polarized electronic structures leading to the formation of three-dimensional framework structures or sheet-like arrangements through N-H...O, C-H...O, and C-H...π(arene) hydrogen bonds (Low et al., 2007).

Chemical Reactions and Properties

Pyrido[1,2-a]pyrimidine compounds are reactive towards various N- and C-nucleophiles, leading to a wide range of derivatives. These reactions include the formation of enaminones, Schiff’s bases, and chalcone-like derivatives. Such reactivity allows for extensive functionalization of the core structure, impacting their chemical properties and potential applications (Abass et al., 2010).

Scientific Research Applications

Chemical Structure and Reactions

  • The compound forms part of a unique tetracyclic pyrimido[1′,2′:1,2]pyrido[3,2-b]indole ring system, which has been studied for its unusual conformation and potential for creating new chemical structures. Such compounds have been analyzed using X-ray diffraction, highlighting their distinctive molecular arrangements (Hermecz et al., 1991).

Biological Activities

  • Pyrido[1,2-a]pyrimidine derivatives, including similar compounds, are known for a broad spectrum of biological activities. They have shown antibacterial, fungicidal, antiviral, antitumor, and anti-monoamine oxidase properties. Studies on these compounds have led to the synthesis of various biologically active derivatives (Harutyunyan, 2016).

Pharmacological Applications

  • Certain derivatives of pyrido[1,2-a]pyrimidines have been synthesized for potential use as calcium channel antagonists. These studies have explored the chemical modifications and biological effects of these compounds, contributing to the understanding of their pharmacological potential (Shahrisa et al., 2012).

Cycloaddition Reactions

  • The compound has been a subject of study in cycloaddition reactions. These reactions are significant for the synthesis of diastereomeric tetraazapentaphene derivatives, which have applications in developing new chemical entities (Noguchi et al., 1997).

Interaction Studies

  • Research has also been conducted on the interaction of similar compounds with other chemicals like glycine esters. These studies provide insights into the chemical behavior and potential applications of these compounds in the synthesis of new molecules (Zinchenko et al., 2018).

properties

IUPAC Name

7-methyl-4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-11-5-6-13-16-14(17-7-3-2-4-8-17)12(10-19)15(20)18(13)9-11/h5-6,9-10H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXUSQVHWHQZJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=O)N3CCCCC3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358677
Record name 7-Methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804370
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

7-Methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

CAS RN

300586-42-9
Record name 7-Methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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